molecular formula C21H18N2O5 B10994802 ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate

ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate

Cat. No.: B10994802
M. Wt: 378.4 g/mol
InChI Key: JKFBPTMUDNBMTC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate: is a complex organic compound with the following linear formula:

C20H17N3O4\text{C}_{20}\text{H}_{17}\text{N}_3\text{O}_4C20​H17​N3​O4​

. This compound belongs to the indole family, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.

Preparation Methods

Synthetic Routes: The synthesis of ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate involves several steps. One approach starts with the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid. Subsequently, the anion of ethyl α-ethylacetoacetate is added, leading to the formation of the Japp–Klingmann azo-ester intermediate .

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.

Chemical Reactions Analysis

Ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate: undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents can be introduced at various positions. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Drug Discovery: Its structural features make it valuable for drug development.

Biology and Medicine:

    Anticancer Properties: Investigations suggest potential anticancer effects.

    Microbial Activity: It may exhibit antimicrobial properties.

Industry:

    Fine Chemicals: Used in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Remember that this compound’s applications and mechanisms continue to evolve as scientific knowledge advances

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-[(2-cyclopropyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N2O5/c1-2-28-21(27)15-5-3-4-6-17(15)22-18(24)12-7-10-14-16(11-12)20(26)23(19(14)25)13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3,(H,22,24)

InChI Key

JKFBPTMUDNBMTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

Origin of Product

United States

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